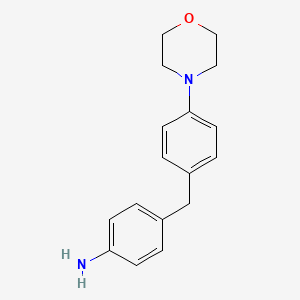
4-(4-Morpholinobenzyl)-phenylamine
Übersicht
Beschreibung
“4-(4-Morpholinobenzyl)-phenylamine” is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as 4-morpholin-4-yl-phenyl methanol, 4-morpholinobenzyl alcohol, 4-morpholin-4-yl phenyl methanol, and 4-morpholinophenyl methanol .
Molecular Structure Analysis
The molecular weight of “this compound” is 193.25 g/mol . The InChI Key is KUAHZNZWSIDSTH-UHFFFAOYSA-N . The SMILES representation is OCC1=CC=C (C=C1)N1CCOCC1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 193.25 g/mol and a density of 1.16 g/cm3 . Its boiling point is 378.4 ℃ at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that compounds with a morpholine group exhibit antimicrobial properties. For instance, a study investigating the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine demonstrated significant effects against multi-resistant strains of bacteria and fungi. The compound, in combination with other antibiotics, showed a reduction in the minimum inhibitory concentration (MIC) against specific bacterial strains, suggesting its potential as a modulator of antibiotic resistance (Oliveira et al., 2015).
Pharmacological Evaluation
Another study focused on the synthesis and pharmacological evaluation of Schiff bases of 4-(2-Aminophenyl)-Morpholines, highlighting their significant analgesic, anti-inflammatory, and antimicrobial activities. The research underscores the potential of these compounds in developing new therapeutic agents (Panneerselvam et al., 2009).
Neurokinin-1 Receptor Antagonism
A distinct compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, was identified as a high-affinity, orally active antagonist of the h-NK(1) receptor. It demonstrates significant pre-clinical efficacy in tests relevant to clinical outcomes in emesis and depression, showcasing the therapeutic potential of morpholine derivatives in treating these conditions (Harrison et al., 2001).
Chemical Synthesis and Modification
In synthetic chemistry, the reaction of 4-hydroxycoumarin with primary amines, including morpholine, under microwave irradiation, produced N-substituted 4-aminocoumarins with excellent yields. This methodological advancement demonstrates the role of morpholine derivatives in facilitating efficient chemical transformations (Stoyanov & Ivanov, 2004).
Environmental and Biological Applications
Studies on the synthesis, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids reveal their moderate or low toxicity and potential as biomass solvents. This research extends the application of morpholine derivatives beyond pharmacology into green chemistry and environmental science (Pernak et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-morpholin-4-ylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)19-9-11-20-12-10-19/h1-8H,9-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSNXPWQOZNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


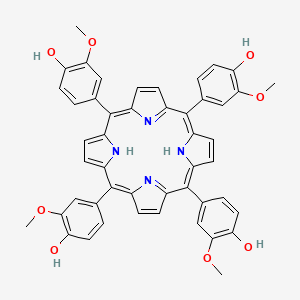
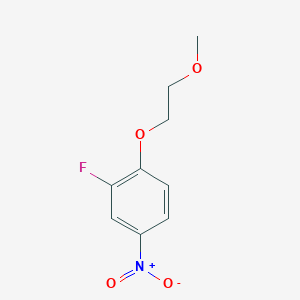

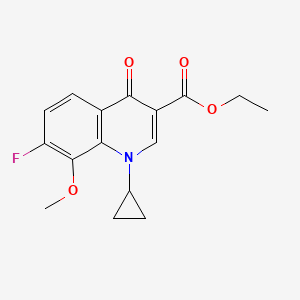

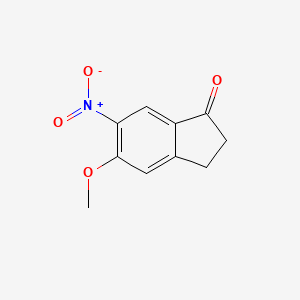
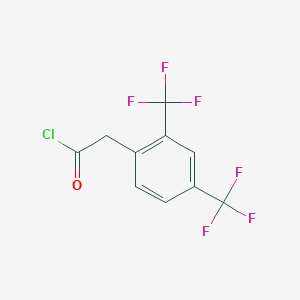
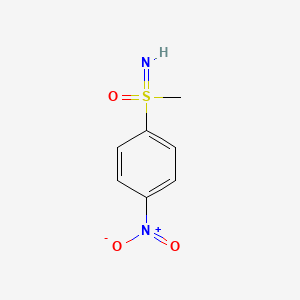

![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
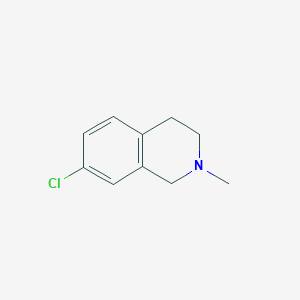
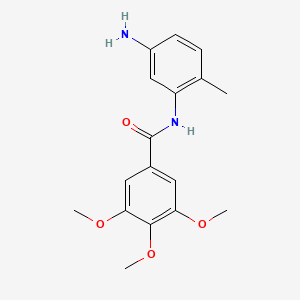
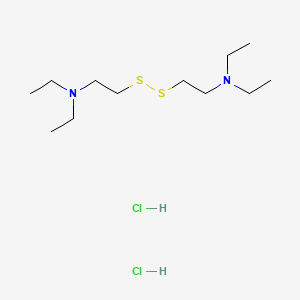
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)
